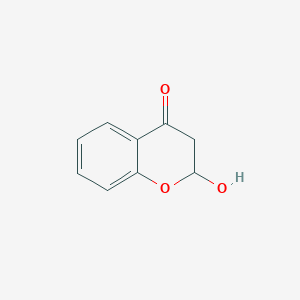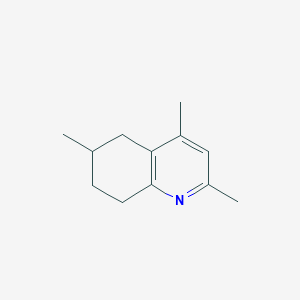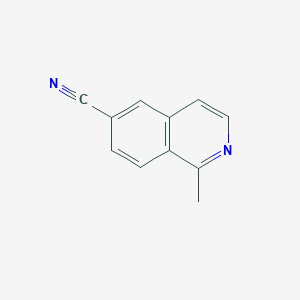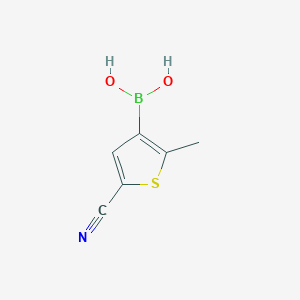
6-Amino-2-methylnicotinaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 6-amino-2-metilnicotinaldehído es un compuesto químico con la fórmula molecular C7H9ClN2O. Es un derivado de la nicotinaldehído, que presenta un grupo amino en la posición 6 y un grupo metilo en la posición 2 del anillo de piridina. Este compuesto se utiliza a menudo en diversas reacciones químicas y aplicaciones de investigación debido a su estructura y reactividad únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 6-amino-2-metilnicotinaldehído normalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 2-metilnicotinaldehído.
Aminación: El 2-metilnicotinaldehído sufre una reacción de aminación para introducir el grupo amino en la posición 6. Esto se puede lograr utilizando reactivos como amoníaco o aminas en condiciones controladas.
Formación de clorhidrato: El paso final implica la formación de la sal de clorhidrato mediante la reacción del producto de amina con ácido clorhídrico.
Métodos de producción industrial
En un entorno industrial, la producción de clorhidrato de 6-amino-2-metilnicotinaldehído puede implicar reacciones por lotes a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye:
Diseño del reactor: Utilizando reactores que permitan un control preciso de la temperatura, la presión y el tiempo de reacción.
Purificación: Utilizando técnicas como la cristalización, la filtración y el secado para obtener la sal de clorhidrato pura.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 6-amino-2-metilnicotinaldehído puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo aldehído se puede oxidar para formar ácidos carboxílicos.
Reducción: El grupo aldehído se puede reducir para formar alcoholes.
Sustitución: El grupo amino puede participar en reacciones de sustitución, como la acilación o la alquilación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.
Sustitución: Los reactivos como los cloruros de acilo o los haluros de alquilo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de ácido 6-amino-2-metilnicotínico.
Reducción: Formación de 6-amino-2-metil-1-nicotinol.
Sustitución: Formación de diversos derivados sustituidos según los reactivos utilizados.
Aplicaciones Científicas De Investigación
El clorhidrato de 6-amino-2-metilnicotinaldehído tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Employed in the study of enzyme interactions and metabolic pathways.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en la producción de productos farmacéuticos, agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 6-amino-2-metilnicotinaldehído implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como ligando, uniéndose a enzimas o receptores y modulando su actividad. Las vías implicadas pueden incluir:
Inhibición enzimática: Inhibición de enzimas clave en las vías metabólicas.
Unión al receptor: Unión a receptores y alteración de los procesos de transducción de señales.
Comparación Con Compuestos Similares
El clorhidrato de 6-amino-2-metilnicotinaldehído se puede comparar con otros compuestos similares, como:
6-Amino-2-metilpiridina: Carece del grupo aldehído, lo que da como resultado una reactividad y aplicaciones diferentes.
2-Metilnicotinaldehído: Carece del grupo amino, lo que afecta su comportamiento químico y usos.
6-Aminonicotinaldehído: Carece del grupo metilo, lo que lleva a variaciones en sus propiedades y aplicaciones.
La singularidad del clorhidrato de 6-amino-2-metilnicotinaldehído radica en su combinación de grupos funcionales, que proporciona una plataforma versátil para diversas transformaciones químicas y aplicaciones de investigación .
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
6-amino-2-methylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-5-6(4-10)2-3-7(8)9-5;/h2-4H,1H3,(H2,8,9);1H |
Clave InChI |
MRYRSHIKGYXHMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)
![4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one](/img/structure/B11916793.png)
![Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)

![3-Methylene-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11916803.png)


